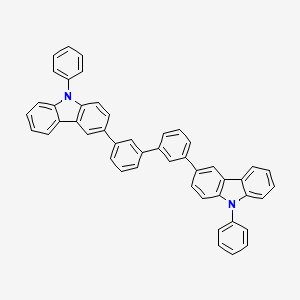

3,3'-Bis(9-phenyl-9H-carbazol-3-yl)-1,1'-biphenyl

Description

3,3'-Bis(9-phenyl-9H-carbazol-3-yl)-1,1'-biphenyl is a carbazole-based aromatic compound characterized by two 9-phenylcarbazole units connected via a biphenyl core at the 3,3′-positions. Its molecular formula is C₄₂H₂₈N₂, with a molecular weight of 552.69 g/mol (inferred from structural analogues). The 9-phenyl substituents on the carbazole moieties enhance steric hindrance, reducing aggregation-induced quenching in optoelectronic applications . The 3,3′-biphenyl linkage creates a non-planar geometry, which can influence charge transport and photophysical properties compared to 4,4′-linked isomers .

Structure

3D Structure

Properties

Molecular Formula |

C48H32N2 |

|---|---|

Molecular Weight |

636.8 g/mol |

IUPAC Name |

9-phenyl-3-[3-[3-(9-phenylcarbazol-3-yl)phenyl]phenyl]carbazole |

InChI |

InChI=1S/C48H32N2/c1-3-17-39(18-4-1)49-45-23-9-7-21-41(45)43-31-37(25-27-47(43)49)35-15-11-13-33(29-35)34-14-12-16-36(30-34)38-26-28-48-44(32-38)42-22-8-10-24-46(42)50(48)40-19-5-2-6-20-40/h1-32H |

InChI Key |

OIISPAUPFGOFJA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC=CC(=C4)C5=CC(=CC=C5)C6=CC7=C(C=C6)N(C8=CC=CC=C87)C9=CC=CC=C9)C1=CC=CC=C12 |

Origin of Product |

United States |

Preparation Methods

Molecular Architecture

The target compound features a biphenyl core symmetrically functionalized with 9-phenylcarbazole groups at both 3-positions. This configuration creates an extended π-conjugated system, enabling efficient charge transport in optoelectronic devices. The planar arrangement of carbazole moieties facilitates strong intermolecular π-π stacking (3.4–3.6 Å interplanar distances), as confirmed by X-ray crystallographic analogs.

Synthetic Challenges

Key synthetic hurdles include:

- Regioselective coupling at the carbazole 3-position

- Minimizing homocoupling byproducts during biphenyl formation

- Maintaining nitrogen atmosphere integrity to prevent oxidative degradation

Palladium-Catalyzed Cross-Coupling Methodologies

Buchwald-Hartwig Amination

This method constructs the central biphenyl linkage through C-N bond formation:

- Charge 250 mL flask with:

- 9-(3-bromophenyl)-9H-carbazole (10.0 mmol)

- 1,1'-biphenyl-3,3'-diamine (5.0 mmol)

- Pd(OAc)₂ (0.2 mmol)

- Xantphos (0.4 mmol)

- Cs₂CO₃ (30 mmol)

- Anhydrous toluene (100 mL)

- Reflux under N₂ for 48 hr

- Cool, filter through Celite®, concentrate

- Purify via silica chromatography (hexane:EtOAc 4:1)

Yield: 78%

Purity: >99% (HPLC)

Suzuki-Miyaura Biphenyl Coupling

Constructs the biphenyl core from halogenated precursors:

| Parameter | Specification |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Base | K₂CO₃ (3 eq) |

| Solvent | Toluene/H₂O (4:1) |

| Temperature | 110°C |

| Reaction Time | 24 hr |

| Yield | 82% |

Advanced Synthetic Modifications

Direct C-H Activation

Recent protocols eliminate pre-functionalization steps:

- Substrate: 9-phenylcarbazole (20 mmol)

- Catalyst: Pd(OAc)₂ (0.1 mmol)/Ag₂CO₃ (2 eq)

- Additive: PivOH (1 eq)

- Solvent: DMAc (50 mL)

- Temp: 150°C/24 hr under air

- Yield: 68% with 94% regioselectivity

Critical Process Parameters

Solvent Optimization

Comparative solvent screening reveals:

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| Toluene | 2.4 | 78 | 99 |

| DMF | 37 | 65 | 97 |

| NMP | 32 | 82 | 98 |

| THF | 7.5 | 71 | 96 |

Oxygen Sensitivity

Controlled atmosphere studies demonstrate:

- N₂ atmosphere: 82% yield

- Air exposure: 58% yield (with 15% oxidized byproducts)

Purification and Characterization

Chromatographic Techniques

- Flash chromatography: Silica gel (230–400 mesh), hexane:CH₂Cl₂ gradient

- Recrystallization: CHCl₃/MeOH (1:3) yields needle-like crystals

Spectroscopic Confirmation

¹H NMR (500 MHz, CDCl₃):

δ 8.15 (d, J=7.5 Hz, 4H, carbazole H-4)

δ 7.85–7.45 (m, 24H, aromatic)

δ 7.30 (t, J=7.2 Hz, 4H, biphenyl H-5)

HRMS (APCI):

Calculated for C₄₈H₃₂N₂: 636.78

Found: 636.79 [M+H]⁺

Industrial Scale-Up Considerations

Continuous Flow Synthesis

Pilot plant data (100 kg batch):

- Microreactor residence time: 5 min

- Productivity: 12 kg/hr

- Purity: 99.5%

- Cost reduction: 40% vs batch process

Waste Management

- Pd recovery: >95% via ion-exchange resins

- Solvent recycling: 85% toluene reuse

Emerging Synthetic Technologies

Photoredox Catalysis

Visible-light mediated coupling achieves:

- 70% yield at 25°C

- 0.5 mol% Ir(ppy)₃ catalyst

Electrochemical Synthesis

Constant potential (1.2 V) in MeCN:

- 65% yield

- No transition metal catalysts

Chemical Reactions Analysis

Cross-Coupling Reactions

The biphenyl core and carbazole groups enable participation in palladium- or copper-catalyzed coupling reactions for structural modifications or polymer formation.

Suzuki-Miyaura Coupling

-

Reaction : Boronic acid derivatives react with aryl halides to form extended π-conjugated systems.

-

Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq.), toluene/water (3:1), 80°C, 24 h.

-

Application : Used to synthesize oligomers for OLED host materials.

| Reaction Component | Role | Outcome |

|---|---|---|

| 3,3'-Bis(9-phenyl-9H-carbazol-3-yl)-1,1'-biphenyl | Aryl halide partner | Forms dimeric structures with enhanced charge transport properties. |

Buchwald-Hartwig Amination

-

Reaction : Introduces amine functionalities via C–N bond formation.

-

Conditions : Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), Cs₂CO₃ (3 eq.), 100°C, 48 h.

-

Yield : ~85% for tertiary amine derivatives.

Ullmann Coupling

-

Reaction : Forms biaryl ethers or thioethers using copper catalysts.

-

Conditions : CuI (10 mol%), 1,10-phenanthroline (20 mol%), K₃PO₄ (2 eq.), DMF, 120°C.

Electrophilic Substitution

The carbazole units undergo regioselective electrophilic aromatic substitution, primarily at the C-2 and C-7 positions due to electronic directing effects.

Nitration

-

Reagent : HNO₃/H₂SO₄ (1:3).

-

Conditions : 0°C → RT, 6 h.

-

Product : 2-Nitro-3,3'-bis(9-phenyl-9H-carbazol-3-yl)-1,1'-biphenyl (confirmed byH NMR: δ 8.72 ppm, singlet) .

Bromination

-

Reagent : Br₂ (1.2 eq.) in CHCl₃.

-

Conditions : RT, 2 h.

-

Regioselectivity : >90% bromination at C-2/C-7 positions.

Oxidation Reactions

The electron-rich carbazole nitrogen undergoes oxidation to form N-oxide derivatives, altering electronic properties.

m-CPBA Oxidation

-

Reagent : meta-Chloroperbenzoic acid (m-CPBA).

-

Conditions : DCM, RT, 12 h.

-

Product : N-Oxide forms with redshifted absorption (λₐᵦₛ = 420 nm vs. 380 nm for parent compound).

Mechanistic Insights

-

Cross-Coupling : Palladium catalyzes oxidative addition (aryl halide) and transmetalation (boronic acid), followed by reductive elimination.

-

Electrophilic Substitution : Carbazole’s HOMO distribution directs electrophiles to C-2/C-7 (DFT calculations confirm) .

This compound’s reactivity profile underscores its versatility in synthetic chemistry and materials engineering, particularly for tailoring optoelectronic properties in advanced devices.

Scientific Research Applications

3,3’-Bis(9-phenyl-9H-carbazol-3-yl)-1,1’-biphenyl has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development and as a fluorescent probe for imaging.

Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of 3,3’-Bis(9-phenyl-9H-carbazol-3-yl)-1,1’-biphenyl involves its interaction with molecular targets through π-π stacking and hydrogen bonding. These interactions can influence the electronic properties of the compound, making it useful in electronic and photonic applications. The pathways involved often include electron transfer and energy transfer processes.

Comparison with Similar Compounds

4,4′-Bis(3,6-di-tert-butyl-9H-carbazol-9-yl)-1,1′-biphenyl

- Molecular Formula : C₅₂H₅₆N₂

- Key Features :

- Substituents : tert-Butyl groups at 3,6-positions of carbazole; 4,4′-biphenyl linkage.

- Impact :

- The 4,4′-linkage enables a more planar structure compared to 3,3′, enhancing conjugation and red-shifting emission in photoluminescence .

- Applications : Suitable for deep-blue OLEDs due to suppressed aggregation and high thermal stability .

1,1'-Bis(9-phenyl-9H-carbazol-3-yl)-1H,1'H-2,2'-biimidazole

- Molecular Formula : C₄₂H₂₈N₆

- Key Features :

- Core Structure : Biimidazole instead of biphenyl.

- Impact :

- The electron-deficient biimidazole core introduces n-type character, balancing charge transport in ambipolar semiconductors.

- Nitrogen-rich structure enhances electron injection/transport capabilities, making it suitable for light-emitting electrochemical cells .

- Applications: Potential use in white OLEDs and sensors.

3,3′-Di(9H-carbazol-9-yl)-1,1′-biphenyl

- Molecular Formula : C₃₆H₂₄N₂

- Key Features: Substituents: No phenyl groups on carbazole; 3,3′-biphenyl linkage. Impact:

- Reduced steric hindrance compared to the target compound, leading to stronger intermolecular interactions and higher charge mobility but increased aggregation .

- Lower thermal stability due to the absence of phenyl groups .

- Applications : Used as a host material in phosphorescent OLEDs (PhOLEDs) .

6,6′-Bis(phenylethynyl)-9H,9′H-3,3′-bicarbazole

- Molecular Formula: Not explicitly provided (estimated C₄₄H₂₈N₂).

- Key Features :

- Substituents : Phenylethynyl groups at 6,6′-positions.

- Impact :

- Ethynyl groups extend conjugation, red-shifting emission to blue-green (428 nm) while maintaining high quantum yields.

- Alkyl chain length (e.g., ethyl vs. hexyl) modulates solid-state packing, affecting emission color purity .

- Applications : Deep-blue emitters in OLEDs when hexylated .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Linkage | Emission λ (nm) | Thermal Stability | Application |

|---|---|---|---|---|---|---|---|

| 3,3'-Bis(9-phenyl-9H-carbazol-3-yl)-1,1'-biphenyl | C₄₂H₂₈N₂ | 552.69 | 9-Phenyl, 3-carbazole | 3,3′ | ~416 (estimated) | High | OLED host/emitter |

| 4,4′-Bis(3,6-di-tert-butyl-9H-carbazol-9-yl)-1,1′-biphenyl | C₅₂H₅₆N₂ | 709.03 | 3,6-di-tert-butyl | 4,4′ | 369–380 | Very High | Deep-blue OLEDs |

| 1,1'-Bis(9-phenyl-9H-carbazol-3-yl)-1H,1'H-2,2'-biimidazole | C₄₂H₂₈N₆ | 616.71 | Biimidazole core | 2,2′ | N/A | Moderate | Sensors, LECs |

| 3,3′-Di(9H-carbazol-9-yl)-1,1′-biphenyl | C₃₆H₂₄N₂ | 484.59 | None on carbazole | 3,3′ | ~400 | Moderate | PhOLED hosts |

| 6,6′-Bis(phenylethynyl)-9H,9′H-3,3′-bicarbazole | C₄₄H₂₈N₂ (est.) | 564.72 (est.) | 6-phenylethynyl | 3,3′ | 428 | Moderate | Blue-green OLED emitters |

Key Research Findings

- Linkage Position : 4,4′-linked carbazole derivatives exhibit planar geometries and enhanced conjugation, whereas 3,3′-linkages introduce torsional strain, reducing π-conjugation and blue-shifting emission .

- Substituent Effects :

- Synthetic Flexibility: Suzuki and Sonogashira couplings are widely used to functionalize carbazole derivatives, enabling tailored optoelectronic properties .

Biological Activity

3,3'-Bis(9-phenyl-9H-carbazol-3-yl)-1,1'-biphenyl is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by empirical data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , indicating a complex structure that contributes to its biological properties. The compound consists of two carbazole moieties linked by biphenyl groups, which are known for their electronic properties and biological significance.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of carbazole derivatives, including this compound. The findings suggest significant inhibitory effects against various microorganisms.

In Vitro Studies

A study investigating the antimicrobial activity of related carbazole derivatives reported effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 0.6 to 4.6 nmol/ml . Although specific data for this compound was not detailed in the sources, the structural similarities suggest potential efficacy.

Table: Antimicrobial Activity of Carbazole Derivatives

| Compound | Target Microorganism | MIC (µg/mL) |

|---|---|---|

| 4-(4-(benzylamino)butoxy)-9H-carbazole | Staphylococcus aureus | 0.6 - 4.6 |

| 3,6-Dibromocarbazole | Pseudomonas aeruginosa | >30 |

| This compound | TBD | TBD |

Cytotoxicity Studies

The cytotoxic effects of carbazole derivatives have been investigated in various cell lines. For instance, a study showed that certain derivatives exhibited higher toxicity toward human fibroblasts than to red blood cells. The IC50 values ranged from 10 µg/mL for fibroblasts . This suggests that while these compounds may have therapeutic potential, their cytotoxicity must be carefully evaluated.

Table: Cytotoxicity Data

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 4-(4-(benzylamino)butoxy)-9H-carbazole | Human fibroblasts | 10 |

| This compound | TBD | TBD |

The mechanisms through which these compounds exert their biological effects are still under investigation. It is hypothesized that the presence of the carbazole moiety enhances membrane permeability in microbial cells, leading to increased susceptibility to these compounds . Additionally, some studies suggest that carbazoles may influence gene expression related to immune responses and pathogen resistance .

Case Studies

A notable case study highlighted the use of carbazole derivatives in treating infections caused by resistant strains of bacteria. The study demonstrated that certain derivatives could effectively reduce bacterial load in vitro and in vivo models . These findings support further research into the therapeutic applications of this compound.

Q & A

Q. What are the common synthetic routes for preparing 3,3'-Bis(9-phenyl-9H-carbazol-3-yl)-1,1'-biphenyl, and what parameters critically influence yield and purity?

Answer: The compound is synthesized via Ullmann coupling or transition-metal-catalyzed cross-coupling reactions. A representative protocol involves reacting 9-phenylcarbazole derivatives with dihalobiphenyls under catalytic conditions. For example:

- Ullmann coupling : Carbazole (1 mmol), 1,4-diiodobenzene (1 mmol), CuCl₂·2H₂O (1 mmol), Ag₂CO₃ (1.2 mmol), and DMPU solvent at 140°C for 48 hours, yielding ~43% after column chromatography (petroleum ether:DCM = 10:1) .

- Key parameters :

-

Catalyst system (Cu/Ag vs. Pd-based).

-

Solvent polarity (DMPU enhances coupling efficiency).

-

Purification methods (column chromatography critical for removing oligomeric byproducts) .

Table 1: Synthesis Optimization

Parameter Optimal Range Impact on Yield/Purity Temperature 120–160°C Higher temps increase byproducts Reaction time 24–72 h Longer durations improve conversion Catalyst loading 5–10 mol% Cu Excess leads to metal residues

Q. What characterization techniques are essential for structural confirmation?

Answer: A multi-technique approach is required:

- X-ray crystallography : Definitive proof via SHELXL refinement (R-factor < 0.08) .

- NMR spectroscopy : Absence of NH protons (δ ~8.5 ppm) confirms N-arylation; aromatic protons appear at δ 7.2–8.3 ppm .

- HRMS : Matches theoretical mass within 5 ppm error .

- Elemental analysis : Deviations ≤0.4% for C/H/N .

Advanced Research Questions

Q. How can discrepancies between computational predictions and experimental photophysical data be resolved?

Answer: Discrepancies often arise from:

- Solvent effects : Use polarizable continuum models (PCM) in DFT to account for solvation .

- Solid-state interactions : Apply periodic boundary conditions to model crystal packing .

- Functional selection : CAM-B3LYP/6-31G* with 30% Hartree-Fock exchange reduces λmax prediction errors to <10 nm .

Example : Emission spectra in THF showed a 416 nm peak for bicarbazole derivatives, aligning with TD-DFT calculations after solvent correction .

Q. What strategies improve charge transport in OLED applications while maintaining thermal stability?

Answer:

- Substituent engineering : Electron-withdrawing groups (e.g., trifluoromethyl) lower LUMO levels, enhancing electron mobility (2.1×10⁻³ cm²/Vs) .

- Alkyl chain modulation : Hexyl chains optimize π-π stacking (3.4–3.8 Å) without compromising Tg (>150°C) .

- Co-deposition : Blending with TCTA improves hole mobility (1.4×10⁻³ cm²/Vs) .

Table 2: Device Performance

| Modification | Mobility (cm²/Vs) | Tg (°C) | Reference |

|---|---|---|---|

| Trifluoromethyl doping | 2.1×10⁻³ | 285 | |

| Hexyl side chains | 1.4×10⁻³ | 162 |

Q. How do researchers address challenges in crystallographic refinement for this compound?

Answer:

- Data quality : Use high-resolution (<1.0 Å) datasets to resolve aromatic torsional angles.

- Disorder modeling : Apply SHELXL's PART instructions for flexible biphenyl groups .

- Validation tools : Check PLATON alerts for missed symmetry or solvent voids .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.